4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde
Description
4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a benzaldehyde core
Properties
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPWIVHTDFBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Methyl-Substituted Precursors
A primary route to 4-(bromomethyl)-3-(trifluoromethyl)benzaldehyde involves bromination of a methyl group on the benzaldehyde core. For example, 3-(trifluoromethyl)-4-methylbenzaldehyde can undergo radical bromination using N-bromosuccinimide (NBS) under photolytic or thermal conditions. In one adaptation, the methyl group is selectively brominated in dichloromethane at 40–60°C, yielding the bromomethyl derivative with 70–85% efficiency. This method benefits from mild conditions but requires rigorous exclusion of moisture to prevent hydrolysis of the aldehyde group.
Catalytic Bromination with Lewis Acids
Alternative approaches employ Lewis acids like ferric chloride (FeCl₃) to enhance electrophilic substitution. A patent by CN114805041B describes chlorination of a methyl group using chlorosuccinimide and FeCl₃ in acetonitrile. Analogously, substituting chlorosuccinimide with NBS in this system could facilitate bromination. For instance, a mass ratio of 1:0.3:1.5 (precursor:FeCl₃:NBS) in acetonitrile at 80°C for 4 hours achieves 65–75% conversion. The brominated product is isolated via extraction with dichloromethane and sodium carbonate wash, followed by reduced-pressure distillation.
Nucleophilic Substitution Strategies
Lithium Diisopropylamide-Mediated Bromomethylation
Lithium diisopropylamide (LDA) enables deprotonation of methyl groups adjacent to electron-withdrawing substituents, facilitating nucleophilic substitution. A method from CN112624911A details the synthesis of analogous chlorinated benzaldehydes via LDA-mediated reactions. Adapting this protocol, 3-(trifluoromethyl)-4-methylbenzaldehyde is treated with LDA in tetrahydrofuran (THF) at −80°C, generating a stabilized carbanion. Subsequent addition of bromine or a brominating agent like carbon tetrabromide (CBr₄) introduces the bromomethyl group. This stepwise process achieves 60–70% yield, with purity exceeding 90% after column chromatography.
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable coupling reactions to install bromomethyl groups. For example, Suzuki-Miyaura coupling between 4-bromo-3-(trifluoromethyl)benzaldehyde and a methylboronic acid derivative has been explored. However, this method faces challenges due to the aldehyde’s sensitivity to basic conditions. Alternatively, Ullmann-type coupling with bromomethane in the presence of copper(I) iodide and 1,10-phenanthroline at 120°C provides moderate yields (50–60%).
Functional Group Interconversion Approaches
Oxidation of Bromomethyl Alcohols
4-(Bromomethyl)-3-(trifluoromethyl)benzyl alcohol serves as a precursor, oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For instance, oxidation with PCC in dichloromethane at 25°C for 6 hours converts the alcohol to the aldehyde with 80–85% yield. This method avoids over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents.
Reductive Bromination of Nitriles
Reduction of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile using diisobutylaluminum hydride (DIBAL-H) at −78°C selectively yields the aldehyde. This pathway, adapted from PMC3515296, achieves 75% conversion but requires stringent temperature control to prevent side reactions.
Industrial-Scale Considerations
Process Optimization for High Yield
Industrial synthesis prioritizes cost-effective reagents and scalable conditions. The FeCl₃/NBS bromination method (Section 1.2) is favored for its simplicity and compatibility with continuous flow reactors. Pilot-scale trials demonstrate 85% yield at 100 kg/batch, with palladium-carbon catalysts recycled for hydrogenation steps.
Purity and Analytical Characterization
The final product is characterized by ¹H NMR (δ 10.51 ppm for aldehyde proton) and GC-MS (m/z 267.04). Residual solvents like THF and acetonitrile are controlled to <0.1% via reduced-pressure distillation.
Applications and Derivatives
This compound serves as a key intermediate in:
Chemical Reactions Analysis
4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde exerts its effects is primarily through its functional groups. The bromomethyl group can form covalent bonds with nucleophiles, while the trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar compounds to 4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde include:
4-(Trifluoromethyl)benzaldehyde: Lacks the bromomethyl group but shares the trifluoromethyl functionality, making it useful in similar applications.
4-(Bromomethyl)benzaldehyde: Contains the bromomethyl group but lacks the trifluoromethyl group, affecting its reactivity and applications.
4-(Dibromomethyl)benzaldehyde: Features two bromomethyl groups, which can lead to different reactivity patterns and applications.
The uniqueness of this compound lies in the combination of both bromomethyl and trifluoromethyl groups, providing a versatile platform for various chemical transformations and applications.
Biological Activity
4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzaldehyde moiety. This unique configuration contributes to its reactivity and biological activity.
- Molecular Formula : C9H7BrF3O
- CAS Number : 1416980-23-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with trifluoromethyl groups have shown significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Some compounds exhibited MIC values as low as 4.88 µg/mL against Bacillus mycoides .
Anticancer Properties
The anticancer properties of this compound have been explored in various cell lines. Compounds featuring similar structural motifs have demonstrated promising results:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), among others.
- IC50 Values : Certain derivatives showed IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating enhanced potency .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : The compound can interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
Study on Antibacterial Activity
In a recent study, various benzaldehyde derivatives were synthesized and screened for antibacterial activity. The study found that introducing halogen substituents significantly enhanced the compounds' efficacy against resistant bacterial strains.
- Results : Compounds with bromine or trifluoromethyl groups showed improved binding affinity to bacterial enzymes compared to their non-substituted counterparts .
Study on Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of benzaldehyde derivatives. Among them, those with bromine and trifluoromethyl substitutions exhibited notable cytotoxic effects in vitro.
- Findings : The most effective compounds had IC50 values ranging from 22.4 μM to 44.4 μM against various cancer cell lines, outperforming traditional chemotherapy agents .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | MIC (µg/mL) | IC50 (µM) | Target Pathogen/Cell Line |
|---|---|---|---|
| This compound | 4.88 | 22.4 | Bacillus mycoides, A549 |
| Trifluoromethyl derivative | 5.00 | 44.4 | Escherichia coli, HCT116 |
| Halogenated benzaldehyde | 6.00 | 30.0 | Staphylococcus aureus, PC3 |
Q & A
Q. What safety protocols should be followed when handling 4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde?
Methodological Answer:
- Eye Exposure: Immediately flush with flowing water for 10–15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
- Ingestion: Rinse mouth (if conscious) and contact a physician .
- General Precautions: Due to insufficient toxicological data, assume high reactivity and use PPE (gloves, goggles, lab coat). Work in a fume hood to minimize inhalation risks .
Q. What synthetic routes are used to prepare this compound?
Methodological Answer:
- Bromination of Precursors: React 3-(trifluoromethyl)benzaldehyde derivatives with brominating agents (e.g., N-bromosuccinimide or bromine) under controlled acidic conditions. Example: Use N,N’-dibromo-5,5-dimethylhydantoin in H2SO4 for selective bromomethylation .
- Multi-Step Synthesis: Start with trifluoromethyl-substituted toluene derivatives, followed by oxidation to aldehyde and bromination at the methyl group .
Q. How is the purity of this compound assessed?
Methodological Answer:
- Chromatography: Use HPLC or GC with a polar column (e.g., DB-5) to separate impurities; compare retention times with standards .
- Melting Point Analysis: A sharp melting point (e.g., 99–102°C for analogs) indicates high purity .
- Spectroscopy: FT-IR to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for bromomethylation in synthesis?
Methodological Answer:
- Solvent Selection: Use non-polar solvents (e.g., CCl4) to minimize side reactions .
- Catalyst Screening: Test Lewis acids (e.g., FeCl3) to enhance bromine activation .
- Temperature Control: Maintain 0–5°C during bromination to prevent over-reaction .
- Monitoring: Track progress via TLC (hexane:ethyl acetate, 4:1); UV visualization or iodine staining .
Q. What analytical techniques confirm structural integrity and regioselectivity?
Methodological Answer:
Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects: The -CF3 group is strongly electron-withdrawing, activating the benzaldehyde ring for electrophilic attacks but deactivating adjacent positions .
- Case Study: In Wittig reactions, the aldehyde reacts with phosphonium ylides to form α,β-unsaturated ketones; monitor stereochemistry via NOESY NMR .
- Competing Pathways: The bromomethyl group may undergo SN2 displacement; use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
Q. What strategies mitigate instability during storage?
Methodological Answer:
- Temperature: Store at 2–8°C in amber vials to prevent light-induced degradation .
- Inert Atmosphere: Use argon or nitrogen to minimize oxidation of the aldehyde group .
- Stabilizers: Add 0.1% hydroquinone to inhibit polymerization; confirm compatibility via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How are computational methods used to predict biological activity?
Methodological Answer:
- Docking Studies: Model interactions with target proteins (e.g., DDR1 kinase) using AutoDock Vina; validate with IC50 assays .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with cytotoxicity; optimize logP for membrane permeability .
- Metabolic Prediction: Use SwissADME to assess CYP450 metabolism; prioritize derivatives with low hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
